molecular formula C8H9N B122111 Indoline CAS No. 496-15-1

Indoline

Cat. No. B122111
CAS RN: 496-15-1
M. Wt: 119.16 g/mol
InChI Key: LPAGFVYQRIESJQ-UHFFFAOYSA-N
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Description

Indoline is an organic compound that has been extensively studied in recent years due to its wide range of potential applications. It is a heterocyclic compound composed of a six-membered ring containing one nitrogen atom and one oxygen atom. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other heterocyclic compounds. This compound has been used in a variety of scientific research applications, including in vivo and in vitro studies, due to its unique properties.

Scientific Research Applications

1. Development in Pharmaceuticals

Indoline structures are significant in the field of pharmaceutical research, particularly in the development of new drug scaffolds. They play a crucial role in treating various diseases, including cancer, bacterial infections, and cardiovascular diseases. This compound derivatives have been highlighted for their anti-tumor, anti-bacterial, anti-inflammatory properties, and usage as analgesics (Wei et al., 2023).

2. Anticancer Drug Discovery

This compound is recognized as a privileged structure in the design of anticancer drugs. Its versatility is evident in its presence in compounds that induce antiproliferative effects through various mechanisms. Research has expanded its applicability to the design of dual inhibitors and PROTACs (Proteolysis-targeting chimeras), demonstrating its significant role in preclinical and clinical investigations in cancer therapy (Thakur et al., 2019).

3. Synthesis Strategies

The synthesis of this compound is crucial due to its role as an intermediate in angiotensin-converting enzyme (ACE) inhibitor and antihypertensive drugs. Its ubiquitous presence in bioactive alkaloids makes its synthesis meaningful for new medicinal applications. Recent advances in synthesis methodologies, including Cu- and Pd-catalyzed reactions, have been explored for this compound derivatives (Liu et al., 2010).

4. Photocatalytic Applications

Research has shown this compound derivatives' potential in photocatalytic applications. For instance, porphyrin dyes based on modified this compound donors have been developed for efficient dye-sensitized solar cells, showcasing this compound's role as a strong electron donor (Song et al., 2018).

5. Antibacterial Applications

This compound derivatives have shown promising results in combating antibiotic resistance. Computational studies indicate that this compound-based compounds interact effectively with DNA gyrase B enzyme, making them potential antimicrobial drugs (Singh et al., 2019).

6. Alkaloid Synthesis

This compound alkaloids are known for their potent biological activities. Innovative strategies like the cyclopropanation of enamines have been explored for constructing complex nitrogen-containing ring systems in this compound alkaloids, demonstrating the synthetic versatility of this compound (Zhang et al., 2011).

Mechanism of Action

Target of Action

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The this compound structure exists in a huge number of natural products and drugs . This compound and its derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of this compound and its derivatives involves interactions with these target receptors. The benzene ring of this compound can interact with the amino acid residues of proteins in a hydrophobic manner, while the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can lead to changes in the function or activity of the target proteins, resulting in various biological effects.

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives involve their absorption, distribution, metabolism, and excretion (ADME). The aromatic heterocyclic ring of this compound can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This can impact the bioavailability of this compound and its derivatives, influencing their therapeutic effects.

Result of Action

This compound and its derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities result from the compound’s interactions with its targets and its effects on various biochemical pathways.

Action Environment

The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the presence of specific enzymes can all impact the action, efficacy, and stability of this compound and its derivatives. Furthermore, the gut microbiota plays a crucial role in the metabolism of this compound from tryptophan, highlighting the importance of the biological environment in the action of this compound .

Safety and Hazards

Indoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

Indoline and its derivatives have been found to exhibit potent antioxidant and anti-inflammatory activities . These properties are believed to be due to the ability of this compound to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been shown to exert significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound and its derivatives have been observed to show changes in their effects over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2,3-dihydro-1H-indole
Source PubChem
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InChI

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGFVYQRIESJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9052133
Record name Indoline
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown liquid; [Alfa Aesar MSDS]
Record name Indoline
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CAS RN

496-15-1
Record name Indoline
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Record name Indoline
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Record name 1H-Indole, 2,3-dihydro-
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Record name Indoline
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Record name INDOLINE
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Synthesis routes and methods I

Procedure details

4-Hydroxyindole was reduced with sodium cyanoborohydride and acetic acid to give 4-hydroxy, dihydroindole. A mixture of ethyl iodide (40 ml), potassium carbonate (1.09 gm, 7.8 mmole) and 4-hydroxy, dihydroindole (1.06 gm, 7.8 mmole) was refluxed for 2 hr. Excess ethyl iodide was evaporated under vacuum, water was added (10 ml) and the product was extracted with dichloromethane. Silica gel chromatography gave N-ethyl4-hydroxy-dihydroindole (0.30 gm, 23% yield) as a pale yellow solid.
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Synthesis routes and methods II

Procedure details

The tin and hydrochloric acid reduction of 5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indole to cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline suffers from low productivity in that it has not been possible to isolate more than 60-65% of crude product. Furthermore, this crude material is contaminated with 6-7% of trans-isomer and 1-2% of starting material. Purification by two recrystallizations is required to provide pure cis-isomer in 9% overall yield. Alternate methods of reducing the starting indole such as electrochemical-lead electrodes, diborane and sodium methoxide, and catalytic reduction with copper chromite catalyst provide from 50/50 cis/trans mixtures to 70/30 cis/trans mixtures of indoline. The stereoselectivity of the novel process of the present invention is thus completely unexpected particularly in view of the fact that ionic hydrogenation usually results in the formation of the thermodynamically more stable trans-isomer.
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cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline
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Synthesis routes and methods III

Procedure details

In a stainless steel reactor equipped with distillation column, 5.0 g of a commercially available amorphous aluminium silicate (KETJEN® C-25-W) consisting of 14.7% by weight of AL2O3 and 82.5% by weight of SiO2, and having a BET inner surface area of 547 m2 /g and a pore volume of 0.61 cm3 /g, are suspended in 130 g (117 ml) of 2-(2'-aminohenyl)ethanol using a magnetic stirrer. The suspension is heated to 220° C. Then, at a constant reaction temperature of 220° C. and under an initial pressure of 0.5 bar, the resultant indoline/water mixture is distilled off through the packed column at an average rate of 60 g of indoline per hour. During this distillation, the volume in the reactor is kept constant with a level probe by the continuous addition of fresh 2-(2'-aminophenyl)ethanol. The reduction in the distillation rate caused by the formation of high-boiling by-products is compensated for by gradually lowering the pressure for maintaining the distillation rate over the duration of the experiment form 0.5 to 0.07 bar. After a reaction time of 150 hours, the addition of 2-(2'-aminophenyl)ethanol is discontinued and the indoline present in the reactor is distilled off under reduced pressure affording 9.0 kg of indoline in 99.5% purity as distillate. 55 g of high-boiling by-products of unknown constitution are obtained as distillation residue. The yield of indoline is 98-99% of theory.
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2-(2'-aminohenyl)ethanol
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Synthesis routes and methods IV

Procedure details

Into a 100 ml reaction flask equipped with a condenser, a thermometer and a stirrer, 15.56 g (0.1 mol) of 2-chlorophenethylamine, 22.0 g (0.11 mol) of a 20% sodium hydroxide aqueous solution and 0.176 g (0.5 mol %) of quinoline copper were charged, and reacted at 110° C. for 8 hours. The reaction mixture thereby obtained was subjected to liquid separation to separate the aqueous layer from the organic layer. The organic layer was washed with an acid and distilled to obtain 11.4 g of indoline (boiling point: 94°-95° C./11 mmHg). The purity was 99.5%, and the yield was 96%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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